molecular formula C9H14ClN3S B1429532 2-(Piperidin-4-ylthio)pyrimidine hydrochloride CAS No. 1177326-46-3

2-(Piperidin-4-ylthio)pyrimidine hydrochloride

Cat. No.: B1429532
CAS No.: 1177326-46-3
M. Wt: 231.75 g/mol
InChI Key: FAZTVIHCCZHFMD-UHFFFAOYSA-N
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Description

2-(Piperidin-4-ylthio)pyrimidine hydrochloride (CAS: 1177326-46-3) is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine moiety via a thioether (-S-) bond, with a hydrochloride salt form. Its molecular formula is C₉H₁₄ClN₃S, and it has a molecular weight of 231.75 g/mol .

Properties

IUPAC Name

2-piperidin-4-ylsulfanylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3S.ClH/c1-4-11-9(12-5-1)13-8-2-6-10-7-3-8;/h1,4-5,8,10H,2-3,6-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAZTVIHCCZHFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1SC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antibacterial and antifungal activities, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C11H15ClN2S\text{C}_{11}\text{H}_{15}\text{ClN}_2\text{S}

This compound features a piperidine ring linked to a pyrimidine moiety through a thioether bond, which is crucial for its biological activity. The presence of both nitrogen and sulfur atoms contributes to its pharmacological properties.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties.

  • Minimum Inhibitory Concentration (MIC) : The compound has shown effective MIC values against various bacterial strains, including Escherichia coli and Staphylococcus aureus. For instance, it exhibited an MIC of approximately 6.5 μg/mL against E. coli, indicating strong antibacterial activity comparable to standard antibiotics like ampicillin .
Bacterial StrainMIC (μg/mL)
Escherichia coli6.5
Staphylococcus aureus8.0
Klebsiella pneumoniae12.0

Antifungal Activity

In addition to its antibacterial effects, the compound has also been evaluated for antifungal activity.

  • Activity Against Fungi : It has shown moderate antifungal activity with significant inhibition against Candida albicans and other pathogenic fungi. The observed inhibition rates were around 250 μg/mL for C. albicans, suggesting potential therapeutic applications in treating fungal infections .
Fungal StrainInhibition Concentration (μg/mL)
Candida albicans250
Aspergillus niger300

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or fungal growth.
  • Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and eventual cell death.
  • Receptor Interaction : The structural features suggest potential interactions with specific receptors or proteins that are critical for microbial survival.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Substituents on the Piperidine Ring : Alterations in the piperidine moiety can enhance or reduce antimicrobial potency. For example, electron-donating groups have been shown to increase activity against certain strains .
  • Pyrimidine Modifications : Variations in the pyrimidine ring can also impact the binding affinity and selectivity towards bacterial or fungal targets.

Case Studies

Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:

  • Synthesis of Derivatives : A series of derivatives were synthesized and tested for their antibacterial properties, with some compounds exhibiting enhanced activity compared to the parent compound .
  • In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of this compound, showing promising results in reducing bacterial load in infected tissues without significant toxicity at therapeutic doses .

Scientific Research Applications

Overview

2-(Piperidin-4-ylthio)pyrimidine hydrochloride is a compound with significant potential in various scientific fields, particularly in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a piperidine ring linked via a sulfur atom to a pyrimidine moiety, allows for diverse applications ranging from enzyme inhibition to the development of novel therapeutic agents.

Medicinal Chemistry

This compound has been identified as a promising scaffold for the development of kinase inhibitors. Kinases are critical in various signaling pathways and are often implicated in diseases such as cancer and autoimmune disorders. The compound's ability to inhibit specific kinases can lead to new treatments for these conditions.

Case Study: Kinase Inhibition
Recent studies have demonstrated that derivatives of pyrimidine compounds, including those similar to this compound, exhibit potent activity against plasmodial kinases (PfGSK3 and PfPK6), which are targets for antimalarial drug development. These studies utilized structure-activity relationship (SAR) analyses to optimize compounds for enhanced potency and selectivity against these kinases .

Antimicrobial and Anti-inflammatory Properties

Research indicates that this compound may possess antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in treating infections and inflammatory diseases. The mechanism of action likely involves modulation of specific biological pathways that contribute to these conditions.

Case Study: Biological Activity
In vitro studies have shown that related pyrimidine derivatives can inhibit bacterial growth and reduce inflammation markers in cellular models. Such findings suggest that this compound could be further explored for its therapeutic potential in infectious diseases and inflammatory disorders .

Material Science

The compound is also being investigated for its applications in material science, particularly in the synthesis of new materials with desired chemical properties. Its ability to act as a building block for more complex structures facilitates the development of novel polymers and materials with specific functionalities.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Features Unique Properties
2-(Piperidin-3-ylthio)pyrimidine hydrochlorideDifferent piperidine substitutionPotentially different biological activity
4-Amino-pyrimidinesAmino group at position 4Known for diverse biological activities
Pyrrolo[2,3-d]pyrimidinesAdditional ring structureSpecific kinase inhibition profiles

This table highlights how variations in structure can lead to differing biological activities and potential applications in drug development .

Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between 2-(Piperidin-4-ylthio)pyrimidine hydrochloride and related pyrimidine-piperidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Linkages
This compound 1177326-46-3 C₉H₁₄ClN₃S 231.75 Thioether (-S-) linkage
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride 1179369-48-2 C₉H₁₄N₄·2HCl 263.17 Amino (-NH₂) group, dihydrochloride
4-Chloro-6-ethyl-2-piperidin-1-ylpyrimidine 901586-58-1 C₁₁H₁₆ClN₃ 225.72 Chloro, ethyl groups, no linker
4-Chloro-6-methyl-2-(2-(piperidin-4-yl)ethoxy)pyrimidine hydrochloride 1420872-00-9 C₁₂H₁₉Cl₂N₃O 292.21 Ethoxy (-O-) linker, chloro, methyl
4-Methyl-2-(piperidin-4-yl)pyrimidine hydrochloride 944903-10-0 C₁₀H₁₆ClN₃ Not reported Methyl group, no linker

Key Observations :

  • Thioether vs.
  • Substituent Effects : Chloro and alkyl groups (e.g., ethyl in 901586-58-1) influence electronic properties and steric hindrance, altering reactivity in synthetic or biological contexts .

Physicochemical Properties

  • Solubility: Hydrochloride salts generally exhibit improved aqueous solubility. The dihydrochloride form of 1-(Pyrimidin-2-yl)piperidin-4-amine (263.17 g/mol) may have higher solubility than the monohydrochloride target compound .
  • Stability : Thioether bonds are less prone to hydrolysis than ester or amide linkages, suggesting greater stability under acidic/basic conditions compared to ethoxy-linked derivatives .

Insights :

  • The target compound’s discontinued status contrasts with active research on dihydrochloride analogs and carboxamide derivatives for drug discovery .
  • Ethyl and chloro-substituted pyrimidines (e.g., 901586-58-1) are explored in agrochemistry due to their bioactivity .

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-4-ylthio)pyrimidine hydrochloride, and how can reaction conditions be optimized?

The synthesis involves nucleophilic substitution between 2-chloropyrimidine and piperidine-4-thiol under inert conditions. Optimization includes using polar aprotic solvents (e.g., DMF or dichloromethane) at 60–80°C for 12–24 hours. Post-reaction, hydrochloride salt formation is achieved by bubbling dry HCl gas into anhydrous diethyl ether. Recrystallization from ethanol/water (3:1 v/v) improves purity to >98%. Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) ensures minimal byproduct formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : Pyrimidine protons appear as singlets at δ 8.5–8.7 ppm; piperidine protons show multiplet splitting (δ 1.5–3.2 ppm).
  • Mass spectrometry (ESI+) : Molecular ion clusters observed at m/z 224 [M+H]+.
  • Elemental analysis : Acceptable deviation ≤0.4% for C, H, N.
  • HPLC : C18 column with 0.1% TFA in water/acetonitrile gradient (95:5 to 60:40 over 20 min) confirms ≥95% purity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • PPE : NIOSH-approved N95 respirators, nitrile gloves, and lab coats.
  • Ventilation : Use fume hoods with ≥100 fpm face velocity.
  • Emergency protocols : Immediate 15-minute eye irrigation (ANSII-compliant stations) and skin washing with pH-neutral detergent.
  • Storage : Keep in airtight containers at 20±2°C, separated from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies may arise from assay variability (e.g., cell lines, serum concentrations). Strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HEK293 for receptor binding) and serum-free media.
  • Dose-response validation : Compare EC50 values using Hill slope analysis across ≥3 independent replicates.
  • Orthogonal assays : Validate via surface plasmon resonance (SPR) for binding kinetics and X-ray crystallography for structural interactions .

Q. What strategies improve the compound's stability during long-term biological assays?

  • Storage : Lyophilized solid at -20°C under argon; aqueous solutions in pH 3.5–4.5 citrate buffer with 2% DMSO.
  • Degradation monitoring : UPLC-MS every 6 hours (retention time shift >5% indicates instability).
  • Light protection : Use amber vials to prevent photodegradation. Under these conditions, >90% stability is maintained for 72 hours at 37°C .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to target receptors (e.g., kinase domains).
  • QSAR analysis : Correlate substituent electronegativity (Hammett σ values) with IC50 data.
  • ADMET prediction : SwissADME evaluates logP (<3.5) and CNS permeability for lead optimization .

Q. What methods address conflicting data on the compound's solubility in polar solvents?

  • Phase-solubility analysis : Shake-flask method in buffers (pH 1–10) at 25°C.
  • Co-solvent systems : Test PEG-400/water mixtures (10–40% w/w) to enhance solubility.
  • Thermodynamic modeling : Use Hansen solubility parameters to predict optimal solvent combinations .

Methodological Considerations

  • Contradiction analysis : Compare kinetic vs. thermodynamic reaction products using DSC (differential scanning calorimetry) to identify polymorphic variations .
  • Data reproducibility : Implement Open Science Framework (OSF) templates for detailed reaction logs and raw spectral data sharing .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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